molecular formula C20H26FN5O2S B11020802 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide

Cat. No.: B11020802
M. Wt: 419.5 g/mol
InChI Key: LEMZMTDLQYZSPT-UHFFFAOYSA-N
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Description

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a fluorophenyl group, a thiadiazole ring, and a pentanamide chain, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the thiadiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors or batch processing. These methods ensure consistent quality and scalability, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C20H26FN5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C20H26FN5O2S/c1-14(2)19-23-24-20(29-19)22-17(27)4-3-5-18(28)26-12-10-25(11-13-26)16-8-6-15(21)7-9-16/h6-9,14H,3-5,10-13H2,1-2H3,(H,22,24,27)

InChI Key

LEMZMTDLQYZSPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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